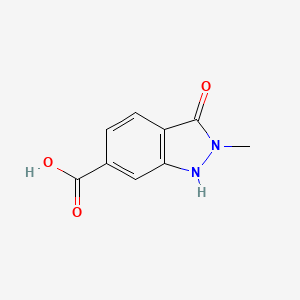

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid

Vue d'ensemble

Description

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often involve refluxing the mixture in acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce various substituents onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as halogens or nitro groups, onto the indazole ring.

Applications De Recherche Scientifique

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid has a wide range of scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored as a potential drug candidate for various diseases due to its ability to interact with biological targets.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism of action of 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole-3-acetic acid: A plant hormone with a similar indole structure.

2-methylindazole: A simpler indazole derivative with fewer functional groups.

3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid: A closely related compound with a similar structure but lacking the methyl group.

Uniqueness

2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methyl and keto groups, along with the carboxylic acid moiety, allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in research and development.

Activité Biologique

Overview

2-Methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid (CAS No. 1374258-65-7) is a heterocyclic compound belonging to the indazole family, which is known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in antimicrobial and anticancer domains.

The molecular formula of this compound is , with a molecular weight of 192.17 g/mol. Its structure includes a methyl group, a keto group, and a carboxylic acid moiety, which contribute to its unique biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The specific mechanisms often involve:

- Enzyme Inhibition : The compound may inhibit enzymes that are crucial for cell proliferation or pathogen survival.

- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has shown promise in cancer research, particularly in inhibiting the growth of certain cancer cell lines. Studies suggest that it induces apoptosis (programmed cell death) in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins, which are critical regulators of apoptosis.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on the antibacterial effects of the compound revealed that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL for certain strains.

- Anticancer Activity Assessment : In a recent experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

Comparative Analysis

To better understand the uniqueness of this compound among similar compounds, the following table summarizes its properties compared to related indazole derivatives:

| Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Indazole derivative | High | Moderate |

| Indole-3-acetic acid | Plant hormone | Moderate | Low |

| 3-Oxo-2,3-dihydro-1H-indazole-5-carboxylic acid | Indazole derivative | Low | High |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-3-oxo-2,3-dihydro-1H-indazole-6-carboxylic acid, and how can purity be ensured?

- Methodology : The synthesis typically involves cyclization of substituted indazole precursors. For example, refluxing intermediates (e.g., 3-formyl-indole derivatives) with acetic acid under controlled conditions (3–5 hours) yields crystalline products. Purification steps include filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures .

- Key Parameters : Temperature control (reflux at ~110–120°C), stoichiometric ratios (1.0–1.1 equiv of reactants), and solvent selection (acetic acid for cyclization) are critical. Analytical techniques like HPLC or TLC should monitor reaction progress .

Q. How can the structure of this compound be confirmed post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : and NMR identify characteristic peaks (e.g., carbonyl at ~170 ppm for the carboxylic acid, methyl group at ~2.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHNO, theoretical 192.06 g/mol) .

- Melting Point Analysis : Compare observed values (e.g., 184–186°C) with literature data to assess purity .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

- Solubility : Slightly soluble in water but readily dissolves in polar aprotic solvents (e.g., DMSO, methanol) .

- Stability : Susceptible to hydrolysis in basic conditions due to the carboxylic acid group. Store in anhydrous environments at –20°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of derivatives?

- Approach :

- Derivatization : Modify the carboxylic acid group (e.g., esterification, amidation) or the methyl/oxo groups to assess functional group contributions .

- Biological Assays : Test derivatives against targets (e.g., enzymes, receptors) using in vitro binding assays or cellular models. For example, indazole derivatives have shown interactions with glutamate receptors .

- QSAR Modeling : Use computational tools to correlate structural modifications (e.g., logP, steric effects) with activity data .

Q. How should contradictory data in solubility or biological activity be resolved?

- Case Study : If solubility values conflict (e.g., 15 mg/mL vs. 5 mg/mL in DMSO), verify experimental conditions (temperature, solvent grade) and use standardized protocols (e.g., shake-flask method). Cross-validate with independent techniques like dynamic light scattering (DLS) .

- Biological Replication : Repeat assays with controlled variables (e.g., cell line passage number, reagent batches) and include positive/negative controls to isolate compound-specific effects .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Formulation : Convert the carboxylic acid to a prodrug (e.g., methyl ester) to enhance membrane permeability .

- Pharmacokinetic Profiling : Measure plasma half-life, clearance, and tissue distribution in rodent models. Adjust dosing regimens based on metabolite identification via LC-MS .

Q. Experimental Design Considerations

Q. How can regiochemical purity be ensured during synthesis?

- Regioselective Methods : Use directing groups (e.g., methyl at position 2) to control cyclization. Confirm regiochemistry via NOESY NMR to distinguish between 6- and 7-carboxylic acid isomers .

Q. What in silico tools predict the compound’s interaction with biological targets?

Propriétés

IUPAC Name |

2-methyl-3-oxo-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3/c1-11-8(12)6-3-2-5(9(13)14)4-7(6)10-11/h2-4,10H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVOVUGXWQEERM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N1)C=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.